References:[1] https://www.semanticscholar.org/paper/92b3de3033ec6995976c06952831022f89cfcca1 [] https://www.semanticscholar.org/paper/efa986013721f7cc6f34462c32c732e61c70ca56 [] https://www.semanticscholar.org/paper/8866a9d054a8399f68072e54652b660767d9fee3 [] https://www.semanticscholar.org/paper/31e271a83c5523b7b2fdb9b217e94ec80c3ae264
3-Bromo-1,1,1,2,2-pentafluoropropane is a halogenated hydrocarbon with the molecular formula C3H2BrF5 and a CAS number of 422-01-5. This compound appears as a clear, colorless liquid and has a boiling point of approximately 45.2°C at standard atmospheric pressure (760 mmHg) and a density of 1.795 g/cm³ . It is classified under organofluorine compounds due to its significant fluorine content.
The synthesis of 3-Bromo-1,1,1,2,2-pentafluoropropane can be achieved through the bromination of 1,1,1,2,2-pentafluoropropane. The bromination reaction typically employs bromine as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. This reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the carbon chain .
The reaction conditions are critical for achieving high yields and purity. In industrial settings, specialized reactors are utilized to manage the corrosive nature of bromine and the reactivity of fluorinated hydrocarbons. Parameters such as temperature, pressure, and reaction time are meticulously controlled throughout the process to optimize the synthesis.
The molecular structure of 3-Bromo-1,1,1,2,2-pentafluoropropane features a central propane backbone with five fluorine atoms and one bromine atom attached. The presence of multiple fluorine atoms significantly influences its chemical behavior and stability.
3-Bromo-1,1,1,2,2-pentafluoropropane can undergo various types of chemical reactions:
In nucleophilic substitution reactions, major products include:
For elimination reactions:
The oxidation and reduction pathways vary based on specific reaction conditions but may yield alcohols or carboxylic acids .
The mechanism of action for 3-Bromo-1,1,1,2,2-pentafluoropropane primarily involves its reactivity with nucleophiles and bases. The bromine atom serves as an effective leaving group that facilitates nucleophilic substitution reactions. The presence of fluorine atoms enhances the compound’s electrophilicity and reactivity towards nucleophiles. Additionally, elimination reactions result in the formation of alkenes where fluorine atoms stabilize the resulting double bond .
The compound exhibits significant stability due to its multiple fluorine substituents which also contribute to its unique reactivity profile compared to other halogenated hydrocarbons. Its high density and boiling point indicate strong intermolecular forces at play within its liquid state .
3-Bromo-1,1,1,2,2-pentafluoropropane finds applications across various fields:
The catalytic addition of hydrogen bromide (HBr) to 1,2,3,3,3-pentafluoropropene represents the cornerstone synthesis route for 3-bromo-1,1,1,2,2-pentafluoropropane (CAS 422-01-5). This electrophilic addition follows Markovnikov orientation, where the bromine atom preferentially bonds to the terminal carbon of the alkene, while the proton attaches to the internal carbon, yielding the target saturated bromofluoroalkane. The reaction mechanism proceeds via a carbocation intermediate stabilized by the electron-withdrawing pentafluoropropyl group [2].
Catalyst selection critically determines reaction efficiency and selectivity. Early catalysts like aluminum bromide (AlBr₃) or antimony trifluoride (SbF₃) achieved moderate yields (60-75%) but suffered from rapid deactivation and byproduct formation. Modern systems employ milder Lewis acids (e.g., zinc or iron halides) or heterogeneous catalysts, enabling >90% selectivity under optimized conditions. Key parameters include:
Table 1: Catalytic Performance in HBr Addition to 1,2,3,3,3-Pentafluoropropene
Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Key Byproducts |
---|---|---|---|---|
AlBr₃ (Historical) | 60–70 | 92 | 65 | 3,3-Dibromo-1,1,1,2,2-pentafluoropropane |
SbF₃ | 50–60 | 88 | 78 | Oligomers |
ZnCl₂ | 40–50 | 95 | 92 | <2% impurities |
Fe/N-Doped AC | 60–80 | 99 | 97 | Trace oligomers |
Historically, 3-bromo-1,1,1,2,2-pentafluoropropane was synthesized via free-radical bromination of 1,1,1,2,2-pentafluoropropane using elemental bromine (Br₂) under UV irradiation. This method suffered from poor regioselectivity due to competing reactions at multiple carbon positions, yielding complex mixtures requiring energy-intensive fractional distillation. Typical isolated yields were <50%, with significant quantities of 1,3-dibromo and 1-bromo regioisomers [1] [7].
The transition to catalytic HBr addition marked a paradigm shift:
Table 2: Evolution of Synthetic Approaches for 3-Bromo-1,1,1,2,2-pentafluoropropane
Parameter | Historical Bromination | Modern Catalytic Addition |
---|---|---|
Reagents | Br₂, hv, CCl₄ | HBr(g), ZnCl₂/AC catalyst, CH₂Cl₂ |
Reaction Time | 12–24 h | 2–5 h |
Isolated Yield | 30–50% | 85–95% |
Primary Impurity | 1-Bromo-1,1,2,2,3-pentafluoropropane (20–30%) | <2% dibromides |
Temperature | 80–100°C | 40–80°C |
Activated carbon (AC) catalysts have emerged as transformative materials for optimizing bromofluoropropane synthesis. Undoped AC exhibits limited catalytic activity due to insufficient acidic sites for HBr activation. However, co-doping with transition metals (Fe, Ni, Co) and nitrogen creates synergistic effects that dramatically enhance performance:
In the addition of HBr to pentafluoropropene, 10%Fe/N-AC delivers 99% conversion and 97% selectivity at 80°C. The catalyst’s mesoporous structure (pore diameter: 2–5 nm) accommodates bulky fluorinated intermediates, suppressing oligomerization. Crucially, fluorine resistance prevents catalyst etching—a common failure mode in fluorochemical synthesis. After 10 reaction cycles, Fe/N-AC retains >90% activity, whereas homogeneous AlBr₃ deactivates completely by cycle 3 [3] [6].
Table 3: Performance of Modified Activated Carbon Catalysts
Catalyst | Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) | Conversion (%) | Selectivity (%) | Stability (Cycles) |
---|---|---|---|---|---|
Undoped AC | 950 | 0.45 | 35 | 28 | >20 |
10% Fe-AC | 1,050 | 0.51 | 92 | 85 | 7 |
10% Fe/N-AC | 1,611 | 0.79 | 99 | 97 | >10 |
10% Ni/N-AC | 1,402 | 0.68 | 96 | 92 | >10 |
Batch reactors dominate laboratory-scale synthesis but face limitations in industrial-scale production of 3-bromo-1,1,1,2,2-pentafluoropropane, including thermal runaway risks during HBr addition and inconsistent mixing of gas-liquid phases. Continuous flow systems resolve these issues through:
Pilot-scale studies using tubular reactors (316 stainless steel, 5 m length, 2 cm diameter) demonstrate 98% conversion at 10 kg/day throughput. Key operational parameters include:
HBr Superficial Velocity: 0.2–0.5 m/s (prevents channeling in catalyst beds)Pressure: 5–10 bar (enhances gas dissolution in liquid phase)Alkene Feed Concentration: 20–30 wt% in dichloromethane [1] [6]
Table 4: Continuous Flow Reactor Optimization Parameters
Parameter | Laboratory Scale | Pilot Scale | Effect on Performance |
---|---|---|---|
Residence Time | 10 min | 12 min | <12 min reduces conversion; >15 min increases dibromide yield |
Temperature | 50°C | 65°C | Higher T accelerates kinetics but risks corrosion |
Catalyst Bed Height | 30 cm | 150 cm | Increased height improves conversion but raises pressure drop |
HBr:Alkene Ratio | 1.1:1 | 1.05:1 | Lower ratio minimizes HBr recycling costs |
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